molecular formula C11H11NO2 B190157 Methyl 2-methyl-1H-indole-6-carboxylate CAS No. 184150-96-7

Methyl 2-methyl-1H-indole-6-carboxylate

Cat. No. B190157
M. Wt: 189.21 g/mol
InChI Key: BGEBSRRTTLVBFL-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .

Scientific Research Applications

Synthesis and Conformational Studies

Research on Methyl 2-methyl-1H-indole-6-carboxylate primarily focuses on its utility in synthesizing novel derivatives and studying their conformational behaviors, which are vital for pharmaceutical and chemical applications. Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues, including methyl 2-methyl-1H-indole-6-carboxylate derivatives, for use in peptide/peptoid conformation elucidation. These derivatives were designed to limit the conformational flexibility of the side chain, which is crucial for understanding peptide structure and function (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Synthetic Applications

The compound has been used as a precursor in various synthetic reactions. Rogness & Larock (2009) demonstrated its application in the synthesis of a novel indole-indolone ring system via a high-yielding annulation of arynes, showcasing the compound's versatility in generating complex molecules under mild conditions (Rogness & Larock, 2009). Another innovative approach by Akbari & Faryabi (2023) involved synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, highlighting the efficiency of using methyl 2-methyl-1H-indole-6-carboxylate in synthesizing indole derivatives with good to excellent yields (Akbari & Faryabi, 2023).

Biological and Pharmaceutical Applications

In the pharmaceutical domain, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and investigated their anti-cancer activity. These compounds, analogs of 3,3′-diindolylmethane, showed potential as antitumor agents against melanoma, renal, and breast cancer cell lines, underlining the therapeutic relevance of methyl 2-methyl-1H-indole-6-carboxylate derivatives (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Environmental Sensing Applications

Additionally, Liu et al. (2020) explored the use of methyl indole-4-carboxylate, a derivative, as a fluorescent and infrared probe for sensing local environments, particularly in protein structure and hydration studies. This research indicates the potential of methyl 2-methyl-1H-indole-6-carboxylate derivatives in environmental sensing, contributing to our understanding of molecular interactions in biological systems (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name

methyl 2-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEBSRRTTLVBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-1H-indole-6-carboxylate

Synthesis routes and methods

Procedure details

A mixed solution of methyl 4-(2-oxopropyl)-3-nitrobenzoate (3.86 g), reduced iron (9.0 g) and acetic acid (40 ml) is stirred at 90° C. for 24 hours. The solid is removed through filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is purified through silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain 6-methoxycarbonyl-2-methylindole (0.890 g).
Quantity
3.86 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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